
4-(4-Methanesulfonylphenoxy)butanoic acid
Übersicht
Beschreibung
4-(4-Methanesulfonylphenoxy)butanoic acid is a chemical compound with the molecular formula C11H14O5S . It has an average mass of 258.291 Da and a monoisotopic mass of 258.056183 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a methanesulfonyl group attached to a phenoxy group, which is further connected to a butanoic acid group .Wissenschaftliche Forschungsanwendungen
Nanofluidic Devices and Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a compound related to 4-(4-Methanesulfonylphenoxy)butanoic acid, has been used to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. These devices utilize photolabile hydrophobic molecules that can be removed by irradiation, creating hydrophilic groups. This principle is applicable in UV-light-triggered permselective transport of ionic species in aqueous solutions through channels, with potential applications in controlled release, sensing, and information processing (Ali et al., 2012).
Synthesis of Homochiral Compounds
A study demonstrated the high diastereoselectivity of the [4+2] cycloaddition of buta-1,3-diene to N-glyoxyloyl-(2R)-bornane-10,2-sultam, utilizing this compound derivatives. This method achieved significant asymmetric induction, essential for the synthesis of chiral compounds used in various scientific and industrial applications (Kosior et al., 2003).
Crystal Structure Determination
This compound derivatives have been synthesized and their crystal structures determined from powder X-ray diffraction data. Such studies are crucial in understanding the molecular structure and potential applications in pharmaceuticals and materials science (Dey et al., 2016).
Electrochemical Studies
Research into the electrochemical behavior of the Ce 3+/4+ redox couple in methanesulfonic acid medium, which includes this compound, has implications for battery technology. This study explored various electrode substrates and temperature effects, contributing to the development of more efficient energy storage solutions (Nikiforidis et al., 2014).
Chemical Synthesis and Catalysis
This compound and related compounds have been used in various chemical synthesis processes, such as the reductive ring-opening of O-benzylidene acetals. These compounds facilitate specific chemical reactions, contributing to the field of synthetic chemistry and pharmaceuticals (Zinin et al., 2007).
Gas/Vapor Separations
In the field of gas/vapor separation, the use of this compound derivatives has been explored. This research holds potential for improving separation technologies in industrial processes, reducing environmental impact, and enhancing efficiency (Xue et al., 2015).
Wirkmechanismus
Safety and Hazards
The safety information for 4-(4-Methanesulfonylphenoxy)butanoic acid indicates that it may be harmful if swallowed, may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Relevant Papers The relevant papers for this compound include those found on the Sigma-Aldrich website and a paper discussing an organic solvent-free process for the demethylation of a related compound .
Biochemische Analyse
Biochemical Properties
4-(4-Methanesulfonylphenoxy)butanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind with specific enzymes, altering their catalytic activity. For instance, it may act as an inhibitor or activator, depending on the enzyme it interacts with. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact metabolic pathways, altering the flux of metabolites and the overall metabolic state of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained alterations in cellular processes, which are important for understanding its potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may participate in pathways related to energy metabolism, lipid synthesis, or amino acid metabolism. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation. Understanding these interactions is essential for determining the compound’s bioavailability and its potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-(4-methylsulfonylphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-17(14,15)10-6-4-9(5-7-10)16-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYYQKIEMMSADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1439135.png)
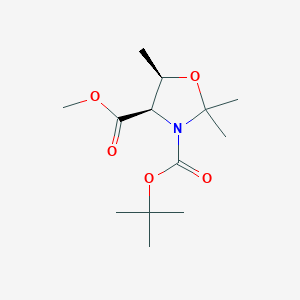
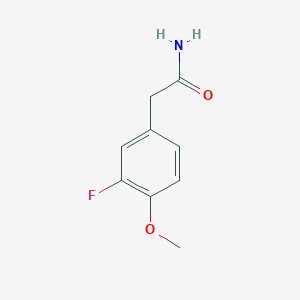
![Ethyl 2-[cyclohexyl(methyl)amino]nicotinate](/img/structure/B1439140.png)
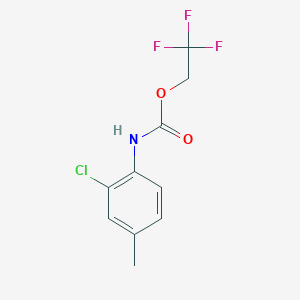
![{4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1439143.png)

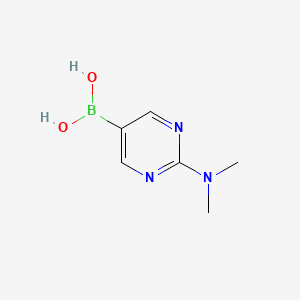
![5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one](/img/structure/B1439151.png)
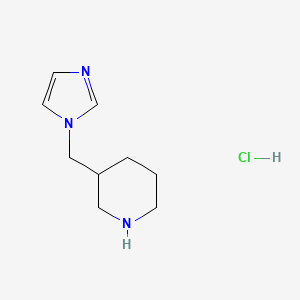
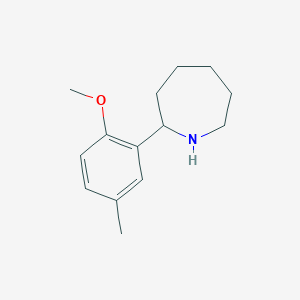

![2-[4-(Sec-butyl)phenoxy]-5-methylaniline](/img/structure/B1439157.png)